molecular formula C13H15BClNO2S B13413816 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole

Cat. No.: B13413816
M. Wt: 295.6 g/mol
InChI Key: GSXVSYAXSDMMBB-UHFFFAOYSA-N
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Description

This compound belongs to the class of boron-containing heterocycles, featuring a benzo[c]isothiazole core with a chlorine substituent at position 4 and a pinacol boronate ester at position 3. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry . Its structure combines electron-withdrawing (Cl) and electron-donating (boronate) moieties, influencing reactivity and stability.

Properties

Molecular Formula

C13H15BClNO2S

Molecular Weight

295.6 g/mol

IUPAC Name

4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzothiazole

InChI

InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-8(11(9)15)7-19-16-10/h5-7H,1-4H3

InChI Key

GSXVSYAXSDMMBB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CSN=C3C=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole generally involves:

  • Starting from a halogenated benzo[c]isothiazole derivative, typically 5-bromo-4-chlorobenzo[c]isothiazole or related halogenated precursors.
  • Introduction of the boronate ester group via palladium-catalyzed borylation using bis(pinacolato)diboron.
  • Alternative lithiation followed by quenching with boron reagents such as triisopropyl borate or pinacolborane.
  • Purification by column chromatography to isolate the desired boronate ester.

Palladium-Catalyzed Borylation Method

One of the most common and efficient methods reported involves palladium-catalyzed borylation of a halogenated benzo[c]isothiazole precursor.

Typical reaction conditions:

  • Starting material: 5-bromo-4-chlorobenzo[c]isothiazole (or related halogenated benzo[c]isothiazole).
  • Boron source: Bis(pinacolato)diboron (B2pin2).
  • Catalyst: Palladium complex, e.g., Pd(dppf)Cl2·CH2Cl2.
  • Base: Potassium acetate (KOAc).
  • Solvent: 1,2-Dimethoxyethane (DME).
  • Temperature: 80 °C.
  • Time: Overnight (approximately 12–16 hours).

Procedure summary:

  • The halogenated benzo[c]isothiazole, bis(pinacolato)diboron, potassium acetate, and palladium catalyst are combined in DME.
  • The mixture is stirred at 80 °C overnight.
  • After completion, the reaction mixture is concentrated.
  • The crude product is purified by column chromatography using cyclohexane/acetone gradient to afford the pinacol boronate ester derivative.

Yield and characterization:

  • Yields reported are generally moderate to high (typically 70–90%).
  • Purity is confirmed by NMR and LC-MS.
  • Example: 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide was obtained in 85–89% yield under similar conditions, indicating the robustness of the method for related structures.

Lithiation-Borylation Sequence

An alternative approach employs directed lithiation of a halogenated benzo[c]isothiazole followed by quenching with boron electrophiles.

Typical reaction conditions:

Detailed Research Outcomes and Characterization

  • NMR Spectroscopy:
    Proton NMR typically shows aromatic protons in the 7.0–8.0 ppm range, methyl protons of the pinacol boronate at ~1.3 ppm (singlet, 12H). The boronate ester formation is confirmed by characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (LC-MS):
    Molecular ion peaks consistent with the boronate ester molecular weight are observed. Retention times vary depending on chromatographic conditions but are reproducible for the compound.

  • Purification:
    Biotage flash chromatography using cyclohexane/acetone gradients is effective for isolating the target compound with high purity.

  • Reaction Scope: The Pd-catalyzed borylation method is versatile and applicable to various benzo[c]isothiazole derivatives, including sulfone and methylated analogs, indicating broad utility in synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzo[c]isothiazole derivatives.

Scientific Research Applications

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole involves its interaction with specific molecular targets. The boron-containing dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic processes. The chloro-substituted benzo[c]isothiazole ring can interact with biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2)
  • Structure : Benzo[d]isoxazole core with boronate at position 4.
  • Key Differences: Replaces sulfur in isothiazole with oxygen (isoxazole), altering electronic properties.
  • Applications : Used in organic electronics due to its planar structure and conjugation capabilities .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (CAS 1045809-78-6)
  • Structure : Simple isothiazole ring with boronate at position 5.
  • Key Differences : Lacks the fused benzene ring of benzo[c]isothiazole, reducing steric hindrance and π-conjugation. This simplifies synthesis but limits applications in materials requiring extended conjugation .
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid
  • Structure : Diboronate-substituted benzo[c]thiadiazole.
  • Key Differences: Contains two boronate groups and a thiadiazole core, enhancing cross-coupling efficiency. The dual reactivity makes it suitable for polymer synthesis, unlike the monofunctional target compound .

Halogen-Substituted Analogs

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (CAS 2818961-77-0)
  • Structure : Indazole core with Cl and boronate substituents.
  • This contrasts with benzo[c]isothiazole’s S/N configuration, which may prioritize electronic over hydrogen-bonding interactions .
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
  • Structure : Chlorophenyl-substituted thiazole with fluorophenyl groups.

Boronate Ester Variations

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS 852227-94-2)
  • Structure : Pyrazole-linked boronate.
  • Key Differences : The boronate is attached to a phenyl spacer rather than directly to the heterocycle, increasing flexibility. This design is optimal for metal-organic frameworks (MOFs) but may reduce electronic communication between the boronate and heterocycle .

Physical and Chemical Properties

Property Target Compound Benzo[d]isoxazole Analog Isothiazole Analog
Molecular Weight (g/mol) ~279.5* 245.08 227.1
Boronate Position 5 5 5
Halogen Substituent 4-Cl None None
Stability to Hydrolysis Moderate† Low (oxygen sensitivity) High (sulfur stability)
Applications Drug synthesis Electronics Cross-coupling

*Estimated based on structure. †Chlorine may stabilize boronate via inductive effects.

Q & A

Q. Table 1: Representative Characterization Data

TechniqueKey ObservationsReference
¹H NMR (300 MHz)δ 1.33 (s, 12H, pinacol CH₃), 7.85–8.10 (m, 3H, aromatic)
HRMS (DART)[M+H]⁺ calc. 317.08; found 317.07
X-rayDihedral angle: 64.11° between benzothiazole and phenyl rings; Cg···Cg = 3.56 Å

How to optimize Suzuki-Miyaura cross-coupling conditions for derivatives?

Advanced Research Question
Optimization factors include:

  • Catalyst selection : Pd(PPh₃)₄ for electron-rich aryl halides; PdCl₂(dppf) for sterically hindered substrates .
  • Ligand effects : Bidentate ligands (e.g., dppf) enhance stability and reduce palladium black formation.
  • Solvent/base system : Use DMF or THF with K₂CO₃ for deprotonation; avoid protic solvents to prevent boronate cleavage.
  • Temperature control : 80–100°C for chloro derivatives; lower temps (60–80°C) for bromo analogs to minimize side reactions .

Q. Table 2: Yield Comparison for Halogenated Precursors

PrecursorCatalystSolventTemp (°C)Time (h)Yield (%)
ChloroarylPdCl₂(dppf)DMSO1002432
BromoarylPd(PPh₃)₄THF801265

What strategies are employed in designing derivatives for pharmacological studies?

Advanced Research Question

  • Structure-activity relationship (SAR) : Modify the benzo[c]isothiazole core with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to biological targets .
  • Boronated prodrugs : Leverage the boronate ester for targeted delivery via hydrolysis in acidic environments (e.g., tumor microregions).
  • Hybrid structures : Couple with triazole or thiazole moieties () to improve solubility or antimicrobial activity .

Pharmacological Example : highlights benzothiazole derivatives with HIV-1 protease inhibition (IC₅₀ = 0.8 µM) and antitumor activity .

How to analyze crystal packing and intermolecular interactions?

Advanced Research Question

  • X-ray diffraction : Determine unit cell parameters and hydrogen-bonding networks (e.g., C10–H10A···N3 in .58 Å) .
  • Hirshfeld surface analysis : Quantify π-π stacking (Cg···Cg distances < 4.0 Å indicate strong interactions) and C–H···X contacts.
  • Mercury software : Visualize packing diagrams and calculate void volumes for crystallographic refinement .

Q. Table 3: Crystallographic Parameters ()

ParameterValue
Space groupP 1
Dihedral angle (C–S–N)5.59°
π-π stacking distance3.56–3.75 Å
R factor0.025

What are the common challenges in purifying this compound?

Basic Research Question

  • Low solubility : Use mixed solvents (e.g., CHCl₃/hexane) for recrystallization.
  • Column chromatography : Optimize eluent polarity (e.g., 40% ethyl acetate/hexane) to separate boronate esters from unreacted halides .
  • Hydrolysis sensitivity : Store under inert atmosphere and avoid aqueous workups unless necessary.

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